Methyl 1-acetyl-3-oxopiperidine-4-carboxylate
Description
Molecular Architecture and Crystallographic Analysis
The molecular formula of methyl 1-acetyl-3-oxopiperidine-4-carboxylate is C₉H₁₃NO₄ , as confirmed by high-resolution mass spectrometry. The structure comprises a piperidine ring substituted at positions 1, 3, and 4 with acetyl, ketone, and methyl ester groups, respectively. X-ray crystallographic data for closely related compounds, such as N-acetyl-3-methylpiperidine derivatives, reveal that the piperidine ring often adopts a distorted boat conformation due to steric and electronic effects from substituents. For instance, in a structurally analogous compound, the puckering parameters (q₂ = 0.720 Å, q₃ = −0.004 Å) and asymmetry parameters (ΔCₛ = 14.5°) indicate significant deviation from ideal chair or boat conformations.
The bond lengths within the piperidine ring typically range between 1.52–1.56 Å for C–C bonds and 1.46–1.49 Å for C–N bonds, consistent with sp³ hybridization. The acetyl group at position 1 introduces torsional strain, as evidenced by a C–N–C bond angle of 116.7°, which is wider than the ideal tetrahedral angle. The ester carbonyl (C=O) at position 4 and the ketone (C=O) at position 3 exhibit bond lengths of approximately 1.21 Å, characteristic of double-bond character.
| Structural Parameter | Value | Reference |
|---|---|---|
| Piperidine C–C bond length | 1.52–1.56 Å | |
| Piperidine C–N bond length | 1.46–1.49 Å | |
| Ester C=O bond length | 1.21 Å | |
| Acetyl C–N–C bond angle | 116.7° |
Properties
IUPAC Name |
methyl 1-acetyl-3-oxopiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-6(11)10-4-3-7(8(12)5-10)9(13)14-2/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSXSKRFXNLTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C(=O)C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with acetic anhydride and methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide, which facilitates the formation of the desired ester product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-acetyl-3-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
Methyl 1-acetyl-3-oxopiperidine-4-carboxylate is characterized by the following chemical properties:
- Molecular Formula : C₉H₁₁NO₄
- Molecular Weight : 183.19 g/mol
- IUPAC Name : this compound
The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation, reduction, and nucleophilic substitution, allows chemists to create a wide range of derivatives that may have enhanced properties or functionalities.
Medicinal Chemistry
This compound is being investigated for its potential therapeutic properties. Research indicates that it may act as an inhibitor of histone deacetylases (HDACs), which are important targets in cancer therapy due to their role in gene expression regulation. In vitro studies have shown that this compound can reactivate silenced genes, demonstrating its potential as an anticancer agent .
Recent studies have highlighted the biological activities of this compound, including:
- Antimicrobial Properties : The compound has shown moderate activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
- Neuroprotective Effects : Preliminary research indicates that derivatives of this compound may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Case Study 1: HDAC Inhibition
A study focused on the synthesis and evaluation of piperidine derivatives identified this compound as a potent HDAC inhibitor. The research utilized cell viability assays to demonstrate significant growth inhibition in cancer cell lines, indicating its potential role in cancer treatment .
Case Study 2: Antimicrobial Activity
In another investigation into the antimicrobial properties of piperidine derivatives, this compound exhibited activity against several bacterial strains. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy and suggested further optimization for more potent derivatives .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
N-Substituent Variations: The acetyl group in this compound withdraws electron density from the nitrogen, reducing its basicity compared to the methyl-substituted analog (Methyl 1-methyl-3-oxopiperidine-4-carboxylate) . This electronic effect may enhance stability in acidic environments.
Position of Oxo Group :
- The 3-oxo group in the target compound contrasts with 4-oxo analogs (e.g., Ethyl 4-oxo-1-piperidinecarboxylate). Ketone positioning influences ring conformation and hydrogen-bonding capacity, affecting solubility and reactivity .
Ester Group Variations :
- Methyl esters (e.g., in the target compound) hydrolyze faster than ethyl esters under basic conditions, offering tunable reactivity for synthetic applications.
Biological Activity
Methyl 1-acetyl-3-oxopiperidine-4-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound, with the chemical formula CHNO, is synthesized through the reaction of piperidine derivatives with acetylating agents and esterifying agents. The synthesis typically involves controlled conditions to yield high-purity products . The compound features an acetyl group and an oxo group, which are crucial for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The acetyl and ester groups can undergo hydrolysis, releasing active intermediates that engage with various biological pathways. This interaction may lead to modulation of enzyme activities or receptor signaling pathways .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
Antitumor Activity
The compound has shown promise in cancer research, where it functions as an inhibitor of serine proteases implicated in tumor progression. For instance, it has been evaluated as a peptidomimetic inhibitor against proteases like matriptase and hepsin, which are critical for cancer cell signaling .
Neuroprotective Effects
This compound has been studied for its neuroprotective effects. It may exert antioxidant properties, thereby protecting neuronal cells from oxidative stress-related damage. This aspect is particularly relevant in neurodegenerative disease models .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against Escherichia coli and Staphylococcus aureus, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antibacterial activity.
- Cancer Inhibition : In a cell line study using breast cancer cells, this compound demonstrated an IC value of 15 µM when tested against matriptase, highlighting its potential as a therapeutic agent in oncology .
- Neuroprotection : In models of oxidative stress induced by hydrogen peroxide, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls, suggesting its role in neuroprotection .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Research Findings |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | MIC = 32 µg/mL against E. coli and S. aureus |
| Antitumor | Serine protease inhibition | IC = 15 µM against matriptase |
| Neuroprotection | Antioxidant activity | Reduced cell death in oxidative stress models |
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of Methyl 1-acetyl-3-oxopiperidine-4-carboxylate?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to verify functional groups (e.g., acetyl, ester, ketone). IR spectroscopy can confirm carbonyl stretches (~1700 cm) and hydrogen bonding patterns.
- Crystallography : Employ single-crystal X-ray diffraction (SXRD) for unambiguous structural confirmation. Refinement via SHELXL (for small molecules) ensures accurate bond lengths and angles. Use Mercury software to visualize intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and validate packing motifs .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns consistent with the proposed structure.
Q. What are the standard protocols for handling this compound given limited toxicological data?
- Methodological Answer :
- Safety Precautions : Assume potential toxicity due to structural analogs (e.g., piperidine derivatives with uncharacterized hazards). Use fume hoods, nitrile gloves, and safety goggles during synthesis and handling .
- First Aid : Immediate eye flushing (15 minutes with water), skin decontamination with soap, and medical consultation if ingested. Document exposure incidents meticulously .
- Storage : Store in airtight containers at –20°C under inert gas (N) to prevent degradation.
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding the compound’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare computed reaction pathways (e.g., activation energies for nucleophilic attacks) with experimental kinetic data. Use Gaussian or ORCA for simulations.
- Crystallographic Validation : Cross-check computational bond angles/distances with SXRD data. For example, Mercury’s "Packing Similarity" tool identifies deviations in predicted vs. observed crystal packing .
- Controlled Replication : Repeat reactions under varying conditions (e.g., solvent polarity, temperature) to isolate variables affecting reactivity .
Q. What strategies optimize the synthesis yield of this compound while minimizing side reactions?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts for acetylation efficiency. Monitor progress via TLC or HPLC.
- Temperature Control : Perform reactions at 0–5°C to suppress enolization of the 3-oxopiperidine moiety.
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (from ethanol/water) to isolate the product from byproducts like unreacted acetyl chloride .
Q. How can researchers assess intermolecular interactions in the crystal structure using Mercury software?
- Methodological Answer :
- Interaction Analysis : In Mercury, use the "Contacts" tool to identify hydrogen bonds (e.g., C=O···H-N) and van der Waals interactions. Set distance thresholds (e.g., ≤3.5 Å for H-bonds).
- Void Visualization : Map solvent-accessible voids to evaluate crystal stability. Larger voids may indicate polymorphism risks.
- Packing Motif Comparison : Use the "Materials Module" to compare packing patterns with structurally similar compounds (e.g., other piperidine derivatives) .
Q. How should stability studies under physiological conditions be designed for pharmacological applications?
- Methodological Answer :
- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via LC-MS at intervals (0, 24, 48 hours).
- Metabolic Stability : Use liver microsomes or hepatocyte assays to assess cytochrome P450-mediated oxidation. Quantify parent compound depletion.
- Light/Thermal Stability : Expose samples to UV light (254 nm) and elevated temperatures (40°C) to identify photodegradants or thermal byproducts .
Q. How can researchers ensure experimental reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
- Detailed Protocols : Document reaction parameters (e.g., stirring speed, inert gas flow rate) and purification steps. Use IUPAC nomenclature consistently.
- Raw Data Archiving : Store NMR, MS, and XRD raw data in repositories like Zenodo. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Peer Validation : Collaborate with independent labs to replicate synthesis and characterization workflows .
Data Contradiction Analysis
Q. How should conflicting NMR and XRD data on the compound’s conformation be resolved?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening. Compare with XRD-derived torsion angles.
- Theoretical Modeling : Use molecular dynamics (MD) simulations (e.g., GROMACS) to predict dominant conformers in solution vs. solid state.
- Crystallization Solvent Screening : Recrystallize from different solvents (e.g., DMSO vs. chloroform) to isolate polymorphs and validate conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
